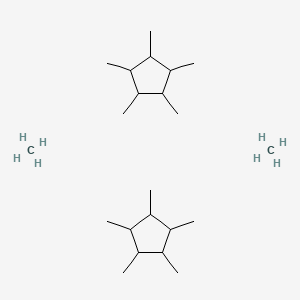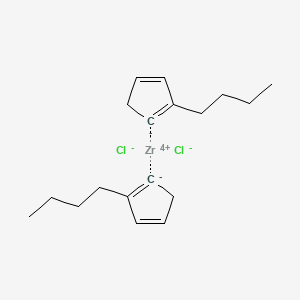
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride is a chemical compound known for its diverse applications in scientific research. This compound is particularly valuable due to its unique properties, making it useful in catalysis, polymerization, and material synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of butylcyclopentadiene with zirconium tetrachloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butylcyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes. These products are often used as intermediates in further chemical transformations or as catalysts in various industrial processes .
Aplicaciones Científicas De Investigación
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials, including high-performance polymers and composites
Mecanismo De Acción
The mechanism of action of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound acts as a Lewis acid, facilitating the activation of substrates in catalytic processes. The molecular targets and pathways involved include the coordination of the zirconium center with electron-rich ligands, leading to the formation of reactive intermediates that drive the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(tert-butylcyclopentadienyl)zirconium(IV) dichloride
- Bis(n-butylcyclopentadienyl)zirconium(IV) dichloride
- Dibutylzirconocene dichloride
Uniqueness
2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to its specific butyl substitution on the cyclopentadiene ring, which imparts distinct steric and electronic properties. These properties enhance its performance as a catalyst in certain polymerization reactions compared to its similar compounds .
Propiedades
Fórmula molecular |
C18H26Cl2Zr |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-butylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
CNESNCJBRYBOCU-UHFFFAOYSA-L |
SMILES canónico |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


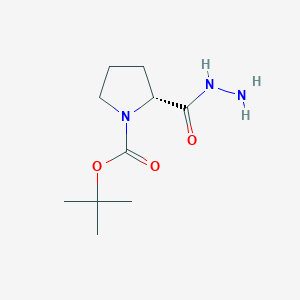
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)
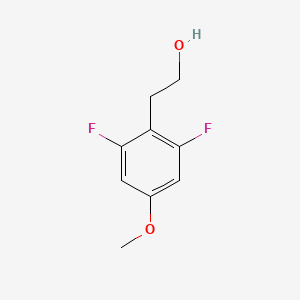

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
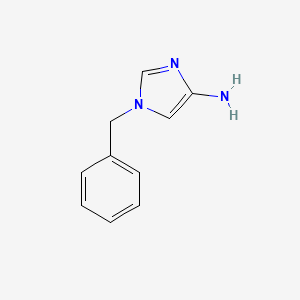
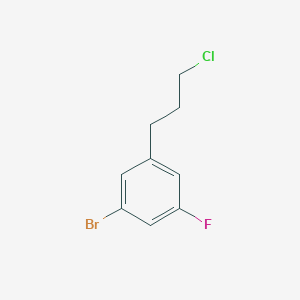
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
